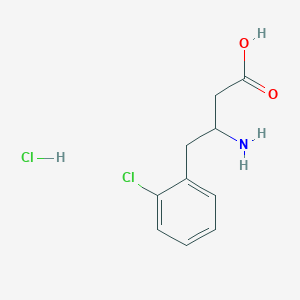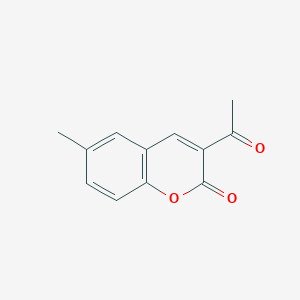![molecular formula C15H13N3O2S B12110217 (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one is a synthetic organic molecule with potential applications in various scientific fields. This compound features a thiazolone core, substituted with a hydroxyphenyl group and a methylidene-pyrrole moiety. Its unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazolone Core: The thiazolone core can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Substitution with Hydroxyphenyl Group:
Addition of Methylidene-Pyrrole Moiety: The final step involves the condensation of the thiazolone derivative with a pyrrole aldehyde under acidic or basic conditions to form the methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The imine bond in the methylidene-pyrrole moiety can be reduced to form the corresponding amine.
Substitution: The amino group on the thiazolone core can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated thiazolone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery programs.
Medicine
Medically, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and therapeutic potential is ongoing.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may facilitate binding to active sites, while the thiazolone core could interact with hydrophobic pockets. The methylidene-pyrrole moiety might enhance the compound’s stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the pyrrole ring.
(5Z)-2-[(3-methoxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Substitutes the hydroxy group with a methoxy group.
(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one: Hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The unique combination of the hydroxyphenyl group, methylidene-pyrrole moiety, and thiazolone core in (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one provides distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H13N3O2S |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-18-7-3-5-11(18)9-13-14(20)17-15(21-13)16-10-4-2-6-12(19)8-10/h2-9,19H,1H3,(H,16,17,20)/b13-9- |
Clave InChI |
OWYGVHQQZVAPGO-LCYFTJDESA-N |
SMILES isomérico |
CN1C=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
SMILES canónico |
CN1C=CC=C1C=C2C(=O)NC(=NC3=CC(=CC=C3)O)S2 |
Solubilidad |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)







![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)


![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
